DL-Methionine-d4: A Comprehensive Technical Guide for Researchers
DL-Methionine-d4: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
DL-Methionine-d4 is the deuterated form of the essential amino acid DL-methionine. In this isotopically labeled version, four hydrogen atoms have been replaced by deuterium atoms. This substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an invaluable tool in various scientific research applications, particularly in mass spectrometry-based quantitative analysis. This guide provides a detailed overview of DL-Methionine-d4, its chemical properties, common applications, and relevant experimental methodologies.
Core Chemical Properties
DL-Methionine-d4 is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.
| Property | DL-Methionine-d4 | DL-Methionine |
| Molecular Formula | C₅H₇D₄NO₂S | C₅H₁₁NO₂S |
| Molecular Weight | 153.24 g/mol [2] | 149.21 g/mol [3] |
| Melting Point | 225 - 230°C[1] | Approximately 270°C[4] |
| Appearance | White to Off-White Solid[1] | Almost white, crystalline powder or small flakes[4] |
| Solubility | Slightly soluble in water, very slightly soluble in methanol.[1] | Sparingly soluble in water; very slightly soluble in ethanol. Soluble in dilute acids and dilute solutions of alkali hydroxides.[4] |
| Storage Temperature | Room Temperature[1] | Protected from light.[4] |
| CAS Number | 93709-61-6[5] | 59-51-8[3] |
Synthesis of Deuterated Methionine
The synthesis of deuterated amino acids can be achieved through various methods, generally involving either direct deuterium exchange on the amino acid scaffold or by using deuterated precursors in a multi-step synthesis.
One common approach for deuteration at the α-carbon involves heating the amino acid with benzaldehyde in a deuterated acidic solvent like acetic acid-d₄. This process proceeds through a Schiff base intermediate and can lead to racemization, which is suitable for the synthesis of DL-amino acids.
For side-chain deuteration, as in DL-Methionine-d4 (specifically DL-Methionine-3,3,4,4-d4), the synthesis is more complex and typically involves the use of deuterated building blocks. While a specific, detailed protocol for the commercial synthesis of DL-Methionine-d4 is proprietary, the general principle involves multi-step chemical synthesis where deuterium atoms are introduced at specific positions of a precursor molecule before the final assembly of the methionine structure.
Applications in Research
The primary utility of DL-Methionine-d4 lies in its application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] Its near-identical chemical behavior to endogenous methionine allows it to be used as a tracer in metabolic studies and for accurate quantification in complex biological matrices.
Key research applications include:
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Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): DL-Methionine-d4 can be used in SILAC-based quantitative proteomics to study protein synthesis, turnover, and post-translational modifications. In a typical SILAC experiment, one cell population is grown in a medium containing the "light" (natural) amino acid, while another is grown in a medium with the "heavy," deuterated version. The mass difference allows for the relative quantification of proteins between the two samples when their lysates are combined and analyzed by MS.
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Internal Standard for Quantitative Mass Spectrometry: Due to its similar ionization efficiency and chromatographic retention time to unlabeled methionine, DL-Methionine-d4 is an ideal internal standard. It is added to biological samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of endogenous methionine.
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Metabolic Tracer Studies: As a tracer, DL-Methionine-d4 can be introduced into a biological system to track the metabolic fate of methionine.[5] This allows researchers to study the flux through various metabolic pathways, such as the methionine cycle and the transsulfuration pathway.
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Pharmacokinetic Studies: In drug development, stable isotope-labeled compounds are used to assess the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7] While not a drug itself, the principles of using labeled compounds like DL-Methionine-d4 are central to these studies.
Experimental Protocols
Using DL-Methionine-d4 as an Internal Standard for Methionine Quantification in Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of methionine in human plasma using DL-Methionine-d4 as an internal standard.
1. Materials:
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DL-Methionine-d4
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DL-Methionine (for calibration standards)
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Human plasma (control)
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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Microcentrifuge tubes
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LC-MS/MS system
2. Preparation of Solutions:
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Stock Solution of DL-Methionine-d4 (Internal Standard): Prepare a 1 mg/mL stock solution in water. Further dilute to a working concentration of 10 µg/mL in ACN with 0.1% formic acid.
-
Stock Solution of DL-Methionine (Calibrant): Prepare a 1 mg/mL stock solution in water.
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Calibration Standards: Serially dilute the methionine stock solution with control plasma to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 200 µM.
3. Sample Preparation:
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To 50 µL of plasma sample (or calibration standard or quality control sample) in a microcentrifuge tube, add 150 µL of the DL-Methionine-d4 working solution (in ACN with 0.1% formic acid). The ACN will precipitate the plasma proteins.
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Vortex the mixture for 30 seconds.
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Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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Liquid Chromatography: Use a C18 reverse-phase column. The mobile phases can be A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. A gradient elution can be used to separate methionine from other plasma components.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the transitions for both methionine and DL-Methionine-d4.
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Methionine: Monitor the transition of m/z 150.1 → 104.1
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DL-Methionine-d4: Monitor the transition of m/z 154.1 → 108.1
-
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Quantification: Construct a calibration curve by plotting the peak area ratio of methionine to DL-Methionine-d4 against the concentration of the calibration standards. Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Methionine Metabolic Pathway highlighting the incorporation of DL-Methionine-d4.
Caption: Experimental workflow for a pharmacokinetic study using a stable isotope-labeled tracer.
References
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
